![molecular formula C17H25NO7 B5398974 1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethylamino]propan-2-ol;oxalic acid](/img/structure/B5398974.png)
1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethylamino]propan-2-ol;oxalic acid
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Overview
Description
1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethylamino]propan-2-ol;oxalic acid is a complex organic compound with a unique structure that combines both phenoxy and amino functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethylamino]propan-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxy-4-[(E)-prop-1-enyl]phenol with an appropriate ethylamine derivative under controlled conditions to form the intermediate. This intermediate is then reacted with propan-2-ol in the presence of a catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethylamino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethylamino]propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethylamino]propan-2-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **2-methoxy-4-[(E)-prop-1-enyl]phenoxy]acetic acid
- 2-(2-methoxy-4-(prop-1-enyl)phenoxy)acetic acid
Uniqueness
1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethylamino]propan-2-ol stands out due to its combination of phenoxy and amino functionalities, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethylamino]propan-2-ol;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3.C2H2O4/c1-4-5-13-6-7-14(15(10-13)18-3)19-9-8-16-11-12(2)17;3-1(4)2(5)6/h4-7,10,12,16-17H,8-9,11H2,1-3H3;(H,3,4)(H,5,6)/b5-4+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFDQMOWCPUXFF-FXRZFVDSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCNCC(C)O)OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCNCC(C)O)OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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